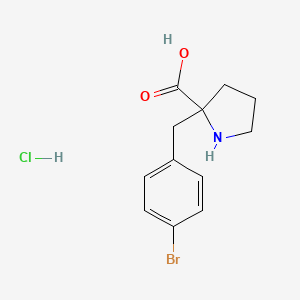

2-(4-Bromobenzyl)-D-proline hydrochloride

Description

Contextualizing 2-(4-Bromobenzyl)-D-proline Hydrochloride within Chiral Amino Acid Chemistry

Chiral amino acids and their derivatives are fundamental building blocks in nature and in the laboratory. The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is crucial for their biological function and for their application in stereoselective synthesis. This compound belongs to the class of unnatural amino acids, as it is derived from D-proline, the enantiomer of the more common L-proline. The presence of the D-proline scaffold provides a unique chiral environment that can be exploited to influence the stereochemical outcome of chemical reactions. libretexts.org

Significance of D-Proline Derivatives in Asymmetric Synthesis

D-proline and its derivatives have emerged as powerful organocatalysts in a wide array of asymmetric transformations. greyhoundchrom.com Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a more sustainable and often milder alternative to traditional metal-based catalysts.

Proline-catalyzed reactions often proceed through the formation of key intermediates such as enamines or iminium ions, which then participate in stereoselective bond-forming events. wikipedia.org The rigid pyrrolidine (B122466) ring of proline provides a well-defined chiral pocket that effectively controls the approach of reactants, leading to the preferential formation of one enantiomer of the product. This has been successfully applied in numerous reactions, including:

Aldol (B89426) reactions: The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the enantioselective formation of carbon-carbon bonds. vulcanchem.com

Mannich reactions: These reactions allow for the asymmetric synthesis of β-amino carbonyl compounds, which are important precursors for many biologically active molecules.

Michael additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be rendered highly enantioselective using proline-based catalysts. mdpi.com

The modification of the proline core, such as the introduction of the 4-bromobenzyl group in the title compound, can fine-tune the catalyst's steric and electronic properties, potentially leading to improved reactivity and stereoselectivity in these and other asymmetric transformations. chemimpex.com

Role of Halogenated Benzyl (B1604629) Moieties in Organic Transformations

The inclusion of a halogenated benzyl group, specifically a 4-bromobenzyl moiety, imparts distinct characteristics to the molecule. The benzyl group itself provides steric bulk, which can influence the stereochemical course of a reaction. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and the benzylic position.

Furthermore, the bromine atom serves as a versatile functional handle for further chemical modifications. It can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents. This feature makes this compound a potentially valuable intermediate for the synthesis of a library of related compounds with varying properties. The synthesis of such pyrrolidine-2-carboxylic acid derivatives often involves sophisticated organic chemistry procedures, as indicated in patent literature for similar compounds. vulcanchem.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUKSHCIVXCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromobenzyl D Proline Hydrochloride and Analogues

Established Synthetic Pathways for 2-(4-Bromobenzyl)-D-proline Hydrochloride

The construction of this compound typically involves a multi-step sequence starting from the chiral pool material, D-proline. The key challenges in the synthesis are the stereocontrolled introduction of the 4-bromobenzyl group at the C-2 position and the manipulation of protecting groups.

Strategies Involving D-Proline Functionalization

The synthesis commences with the protection of the functional groups of D-proline, the secondary amine and the carboxylic acid, to prevent unwanted side reactions during the introduction of the C-2 substituent. The nitrogen atom is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions required for subsequent steps and can be readily removed under acidic conditions. The carboxylic acid is typically converted to an ester, such as a methyl or ethyl ester, to facilitate the generation of an enolate at the α-carbon.

The diastereoselective alkylation of N-protected proline esters has been a subject of extensive study. The stereochemical outcome of the alkylation is influenced by the nature of the N-protecting group and the reaction conditions.

Introduction of the 4-Bromobenzyl Moiety

With the protected D-proline scaffold in hand, the next crucial step is the introduction of the 4-bromobenzyl group at the C-2 position. This is typically achieved through the alkylation of a proline enolate with 4-bromobenzyl bromide. The enolate is generated by treating the N-protected D-proline ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The subsequent SN2 reaction between the enolate and 4-bromobenzyl bromide forges the key carbon-carbon bond.

The reaction conditions, including the choice of solvent (commonly tetrahydrofuran), temperature, and base, are critical for maximizing the yield and diastereoselectivity of the alkylation. Following the successful introduction of the 4-bromobenzyl group, the protecting groups are removed. The ester is typically hydrolyzed under basic or acidic conditions, and the Boc group is cleaved with a strong acid, such as hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.

Table 1: Key Steps in a Plausible Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | N-protection | D-Proline, (Boc)₂O, base | N-Boc-D-proline |

| 2 | Esterification | N-Boc-D-proline, CH₃OH, acid catalyst | N-Boc-D-proline methyl ester |

| 3 | Enolate formation and Alkylation | N-Boc-D-proline methyl ester, LDA, THF, -78 °C; then 4-bromobenzyl bromide | N-Boc-2-(4-bromobenzyl)-D-proline methyl ester |

| 4 | Hydrolysis and Deprotection | N-Boc-2-(4-bromobenzyl)-D-proline methyl ester, aqueous HCl, heat | This compound |

Halogen-Metal Exchange Reactions in Precursor Synthesis

An alternative strategy for introducing the 4-bromobenzyl moiety involves the use of organometallic reagents. Halogen-metal exchange reactions are fundamental in organometallic chemistry for the generation of nucleophilic carbon species. nih.gov For instance, 4-bromobenzyl bromide can be converted into a more reactive nucleophile, such as a Grignard reagent (4-bromobenzylmagnesium bromide) or an organozinc reagent. nih.govmdpi.com

These organometallic reagents can then be reacted with a suitable electrophilic proline derivative. For example, an N-protected proline-derived electrophile, such as an iminium ion or a related species, could potentially react with the pre-formed 4-bromobenzyl organometallic compound. This approach offers an alternative to the direct alkylation of a proline enolate and can sometimes provide advantages in terms of reactivity and selectivity. The choice of metal (e.g., Mg, Zn, Li) can influence the reactivity and functional group tolerance of the reaction. nih.gov

Asymmetric Synthesis Approaches Utilizing Proline Scaffolds

Asymmetric synthesis methodologies aim to establish the desired stereochemistry with high control, often employing chiral catalysts or auxiliaries. These approaches are particularly valuable in the synthesis of complex chiral molecules like substituted prolines.

Organocatalytic Methodologies for Proline Derivatives

Proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations. researchgate.netnih.gov These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner. researchgate.netnih.gov

In the context of synthesizing analogues of 2-(4-Bromobenzyl)-D-proline, organocatalysis could be envisioned in several ways. For instance, a proline-catalyzed α-benzylation of aldehydes has been developed, offering a potential route to related structures. soton.ac.uk Although direct application to proline itself as a substrate is complex, the principles of enamine and iminium ion catalysis are central to the functionalization of carbonyl compounds, which can be precursors to proline derivatives. Research has shown that peptides containing proline can also act as effective organocatalysts, demonstrating the versatility of the proline scaffold in directing stereoselective reactions.

Table 2: Examples of Proline-Based Organocatalytic Reactions

| Reaction Type | Catalyst | Substrates | Product Type |

| Aldol (B89426) Reaction | L-Proline | Aldehydes and ketones | β-Hydroxy carbonyls |

| Mannich Reaction | L-Proline | Aldehydes, amines, and ketones | β-Amino carbonyls |

| Michael Addition | Proline derivatives | α,β-Unsaturated compounds and nucleophiles | 1,5-Dicarbonyl compounds or analogues |

Chiral Auxiliary-Mediated Syntheses

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of 2-substituted proline derivatives, chiral auxiliaries such as Evans oxazolidinones have proven to be highly effective. nih.gov In this approach, the achiral glycine (B1666218) enolate equivalent is N-acylated with a chiral oxazolidinone. The resulting enolate can then be alkylated with an electrophile, such as 4-bromobenzyl bromide. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the desired α-substituted amino acid with high enantiomeric purity. This method offers a powerful and predictable way to control the stereochemistry at the α-carbon. nih.gov

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol. A variety of chiral auxiliaries derived from readily available natural products have been developed for this purpose. soton.ac.uk

Transition Metal-Catalyzed Asymmetric Transformations

The introduction of the 4-bromobenzyl group at the C-2 position of the D-proline ring with precise stereocontrol is a significant synthetic challenge. Transition metal catalysis offers powerful solutions for this type of C-C bond formation, enabling asymmetric transformations that are crucial for producing the desired enantiomerically pure product.

Palladium-Catalyzed Reactions

Palladium (Pd) catalysis is a cornerstone in modern organic synthesis and is highly effective for creating substituted proline derivatives. A key strategy involves the direct functionalization of proline at the C-3 position through palladium-catalyzed C(sp³)–H activation, a method that can be adapted for C-2 substitution. chemistryviews.org For the synthesis of 2-(4-Bromobenzyl)-D-proline, a related approach would involve the asymmetric alkylation of a proline enolate or a derivative.

Research by Liu and Zhang has demonstrated the use of a bidentate-directing group, such as 8-aminoquinoline, to facilitate the Pd-catalyzed arylation, alkenylation, and alkylation at the C-3 position of proline with high yields. chemistryviews.org A similar directed C-H activation or a cross-coupling reaction could be envisioned for the C-2 position. More directly, palladium-catalyzed α-benzylation of carbonyl compounds is a well-established method. List and colleagues developed an enantioselective α-benzylation of branched aldehydes using a combination of an aminocatalyst and a palladium complex, a principle that can be extended to proline derivatives. rsc.org

A representative palladium-catalyzed reaction for functionalizing proline is summarized below:

Table 1: Representative Palladium-Catalyzed C-H Arylation of Proline Derivatives| Entry | Directing Group | Pd Catalyst | Base | Precursor | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Aminoquinoline | Pd(OAc)₂ | AgOAc | N-Cbz-proline amide | 55% conversion | acs.org |

These methods illustrate the potential for creating C-C bonds at specific positions on the proline ring, which is essential for synthesizing this compound. acs.orgacs.org

Copper-Catalyzed Cyclizations and Arylations

Copper (Cu) catalysts, often lauded for their lower cost and toxicity compared to other transition metals, are widely used in cross-coupling reactions. L-proline itself can act as a ligand in copper-catalyzed reactions, such as the Ullmann condensation, to promote C-N, C-O, and C-S bond formation. nih.gov For the synthesis of the target molecule, copper-catalyzed C-C bond formation is most relevant.

Copper-catalyzed processes can be employed for the arylation of β-ketoesters, which could be cyclic precursors to proline analogues. organic-chemistry.org An innovative approach developed by Balasubramanian and colleagues involves a copper(I)-catalyzed cascade reaction of CF₃-substituted allenynes with tosylazide. This process leads to highly functionalized proline derivatives through a sequence of cycloaddition, rearrangement, and Alder-ene cyclization, demonstrating high diastereoselectivity. mdpi.com Such cascade reactions highlight the efficiency of copper catalysis in constructing complex pyrrolidine (B122466) rings. mdpi.com Additionally, copper-catalyzed arylation combined with C-C bond activation has been shown to effectively synthesize α-aryl ketones from β-diketones and aryl halides, a strategy that could be adapted for proline precursors. acs.org

Rhodium-Catalyzed Processes

Rhodium (Rh) catalysts are particularly effective in asymmetric hydrogenation and C-C bond-forming reactions. For the synthesis of proline analogues, rhodium-catalyzed asymmetric conjugate addition has proven to be a powerful tool. acs.orgthieme-connect.com This method involves the addition of a nucleophile (such as an organoboron reagent) to a dehydroproline derivative, affording 3-substituted prolines with high diastereo- and enantioselectivity. acs.orgthieme-connect.comresearchgate.net

Another significant rhodium-catalyzed method is the carbenoid insertion reaction. nih.gov In this process, a rhodium catalyst facilitates the insertion of a carbenoid, generated from a diazo compound, into an N-H or C-H bond, leading to the formation of the pyrrolidine ring or its functionalization. nih.govresearchgate.net More recently, Rh(III)-catalyzed asymmetric synthesis through C-H activation has emerged as a mild and highly enantioselective method for creating complex molecules, including axially chiral biindolyls, showcasing the potential for similar applications in proline chemistry. snnu.edu.cn

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex pharmaceutical intermediates like this compound, these principles are increasingly important.

One major green strategy is the use of biocatalysis. For instance, the amidation of L-proline can be performed enzymatically using a lipase (B570770) such as CalB. rsc.org This biocatalytic method avoids hazardous reagents like thionyl chloride, which produces SO₂ and HCl as waste, and prevents racemization of the chiral center. The enzymatic reaction has a significantly higher atom economy (86.4%) compared to the chemical method (45.5%) and produces only water as a byproduct. rsc.org

Another green approach involves the use of immobilized catalysts, which can be easily recovered and reused. researchgate.net L-proline and its derivatives have been immobilized on silica (B1680970) and used as heterogeneous catalysts for various organic syntheses under solvent-free conditions. researchgate.net Furthermore, the development of proline-modified metal-organic frameworks (MOFs) as catalysts represents a sustainable alternative to traditional methods, offering high efficiency and mild reaction conditions. researchgate.net The use of proline itself as an organocatalyst is inherently a green approach, as it is a naturally occurring, non-toxic amino acid. longdom.orgwikipedia.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving the correct three-dimensional structure (stereochemistry) is paramount in the synthesis of bioactive molecules. For this compound, controlling the stereocenter at the C-2 position is critical. The diastereoselectivity of alkylation reactions on proline enolates is influenced by several factors. nih.gov

Key factors influencing stereochemical outcomes include:

N-Protecting Group: The nature of the protecting group on the proline nitrogen (e.g., Boc vs. Benzoyl) can significantly impact the facial selectivity of the incoming electrophile. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as menthyl esters, can enhance diastereoselectivity by introducing steric hindrance that favors one approach of the electrophile over another. nih.gov

Reaction Conditions: Temperature plays a crucial role; in some cases, reversing the temperature can lead to a reversal in diastereoselectivity, suggesting different transition states are involved. nih.gov

Electrophile Structure: The steric and electronic properties of the alkylating agent (in this case, 4-bromobenzyl bromide) also affect the stereochemical outcome. nih.gov

One established method for stereocontrol is the "self-reproduction of chirality," where the existing chirality of the starting material directs the formation of a new stereocenter. nih.gov For example, the alkylation of the lithium enolate of a protected proline derivative with an electrophile often proceeds with a high degree of stereocontrol. researchgate.net Computational studies have shown that the diastereoselectivity during N-alkylation can be governed by Curtin-Hammett kinetics. researchgate.net

Precursor Synthesis and Intermediate Chemistry Relevant to this compound

The synthesis of the target compound relies on the availability of suitable starting materials (precursors) and the controlled reaction of key chemical species (intermediates). A common precursor for synthesizing 2-substituted prolines is an N-protected D-proline ester, such as N-Boc-D-proline methyl ester. nih.gov

One theoretical pathway begins with the N-alkylation of a proline ester with 4-bromobenzyl bromide to form a quaternary ammonium (B1175870) salt. sciencemadness.org This intermediate can then undergo a Stevens rearrangement, where the benzyl (B1604629) group migrates from the nitrogen to the adjacent carbon, to form the 2-benzylated proline skeleton. sciencemadness.org

The synthesis of substituted proline derivatives often starts from readily available materials like pyroglutamic acid or 4-hydroxyproline (B1632879). thieme-connect.commdpi.com For example, (S)-pyroglutamic acid can be converted into an α,β-unsaturated lactam, which then undergoes a diastereoselective conjugate addition to introduce a substituent at the C-3 position. mdpi.com A similar strategy could be adapted for C-2 functionalization.

Key intermediates in these synthetic pathways include:

Enolates/Enamines: Formed by deprotonating the α-carbon of the proline carboxyl group, these are the key nucleophiles in alkylation reactions. nih.govwikipedia.org

Iminium Ions: These electrophilic intermediates are involved in reactions where the proline nitrogen participates in activating the ring. nih.gov

Organometallic Species: In transition metal-catalyzed reactions, intermediates such as Pd-aryl or Cu-enolate complexes are formed, which are central to the catalytic cycle. acs.orgacs.org

The table below lists the chemical compounds mentioned in this article.

Catalytic and Chiral Applications of 2 4 Bromobenzyl D Proline Hydrochloride Derivatives

2-(4-Bromobenzyl)-D-proline Hydrochloride as a Chiral Building Block

Non-natural amino acids are frequently used as essential building blocks for active pharmaceutical compounds. nih.gov Proline analogues are especially compelling because their inclusion in peptide chains imposes significant conformational restrictions, which are often critical for biological activity. nih.govbeilstein-journals.org The title compound, as a derivative of D-proline, embodies the characteristics of a potent chiral synthon, enabling the construction of intricate molecular architectures with high stereochemical control.

The intrinsic chirality of the proline ring is fundamental to its role in stereoselective synthesis. The defined spatial arrangement of the carboxylic acid and the secondary amine allows it to serve as a reliable chiral template. The introduction of a substituent at the C-2 position, such as the 4-bromobenzyl group, creates a quaternary stereocenter, adding a layer of molecular complexity. This substitution pattern is crucial for designing molecules with specific three-dimensional geometries.

The 4-bromobenzyl group is not merely a sterically bulky appendage; it is a highly functionalizable moiety. The bromine atom on the phenyl ring serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the strategic introduction of diverse chemical groups, enabling the extension of the molecular framework and the construction of highly complex, multi-chiral molecules. The ability to systematically modify the structure post-synthesis makes derivatives of this compound powerful intermediates in medicinal chemistry and materials science.

Proline is a well-established chiral precursor for a wide spectrum of natural products, particularly in the synthesis of pyrrolidine (B122466), pyrrolizidine, and indolizidine alkaloids. researchgate.netrsc.org Many of these natural products and their synthetic analogues possess significant biological activity. A key class of compounds where proline-based scaffolds are instrumental is the spirooxindoles. nih.govrsc.org Spirocyclic frameworks are prized for their rigid three-dimensional structures and are found in numerous bioactive natural products and pharmaceutical agents. nih.govnih.gov

The synthesis of spirocyclic oxindoles often involves the reaction of isatin (B1672199) derivatives with other components, where a proline-based chiral auxiliary or catalyst can be used to control the stereochemical outcome. nih.govrsc.org For example, the construction of dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidines] highlights the use of proline derivatives in creating multiple stereocenters within a complex spirocyclic system. rsc.org The this compound scaffold is an ideal starting point for creating novel spirooxindole analogues. The proline core directs the initial stereochemistry of the spiro-pyrrolidine ring, while the bromobenzyl group can be used to build out other parts of the molecule or to attach the scaffold to other pharmacophores.

Organocatalytic Applications of Proline-Based Systems

The discovery that proline itself can act as an efficient organocatalyst for asymmetric reactions marked a paradigm shift in catalysis, establishing the field of enamine catalysis. wikipedia.org Proline and its derivatives have since been applied to a vast array of transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgorganic-chemistry.orgrsc.org The development of derivatives aims to improve upon proline's limitations, such as low solubility in non-polar solvents and the need for high catalyst loadings, leading to superior yields and enantioselectivities. organic-chemistry.orgrsc.orgresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the atoms of all starting materials, are highly valued for their efficiency and atom economy. ajgreenchem.com Proline and its derivatives have proven to be exceptional catalysts for asymmetric MCRs, most notably the three-component Mannich reaction. sci-hub.cat

In a typical proline-catalyzed Mannich reaction, the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. Simultaneously, an aldehyde and an amine react to form an electrophilic imine. The enamine then attacks the imine in a stereocontrolled fashion, dictated by the chirality of the proline catalyst, to yield a β-amino carbonyl compound after hydrolysis. sci-hub.cat This organocatalytic approach avoids the need to pre-form enolates or imines, simplifying the synthetic procedure. sci-hub.cat Proline-based systems have been successfully used to catalyze the synthesis of diverse heterocyclic structures, such as tetrahydropyridines and indolylchromenes, through MCRs. ajgreenchem.comresearchgate.net

Table 1: Examples of Proline-Catalyzed Multi-Component Reactions

| Reaction Type | Reactants | Catalyst | Product | Key Findings | Ref |

|---|---|---|---|---|---|

| Three-Component Mannich | Acetone, p-Nitrobenzaldehyde, p-Anisidine | (S)-Proline (35 mol%) | Mannich Adduct | First organocatalytic enantioselective Mannich reaction; 94% ee. | sci-hub.cat |

| Three-Component Mannich | Phenylacetaldehyde, Glyoxalate-derived imine | L-Proline | syn-β-phenyl homoserine | Highly stereoselective reaction used in the synthesis of a DPP-IV inhibitor. | nih.gov |

| Tetrahydropyridine Synthesis | Aniline (B41778), Methyl acetoacetate, Aromatic aldehydes | L-Proline | Tetrahydropyridine derivative | Green, efficient one-pot synthesis in ethanol. | ajgreenchem.com |

| Benzil bis-hydrazone Synthesis | Benzil bis(cyanoacetylhydrazone), Aldehydes | L-Proline | Benzil bis-hydrazone | Environmentally benign, solvent-free grinding technique; catalyst is reusable. | tandfonline.com |

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The development of catalytic and enantioselective versions is of great importance. Proline and its derivatives function as powerful organocatalysts for the asymmetric Michael addition of unmodified ketones and aldehydes to various Michael acceptors, such as nitroolefins. niscpr.res.inmdpi.com The catalytic cycle typically involves the formation of a chiral enamine from the catalyst and the carbonyl donor, which then adds to the acceptor with high stereocontrol. mdpi.com

Modifying the proline scaffold has led to significant improvements in catalyst performance. organic-chemistry.org For instance, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior reactivity and enantioselectivity compared to proline itself, especially in non-polar solvents where proline is ineffective. organic-chemistry.orgrsc.org These advanced catalysts often require lower loadings and shorter reaction times. organic-chemistry.org

Table 2: Proline Derivative-Catalyzed Asymmetric Michael Additions

| Michael Donor | Michael Acceptor | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|

| Cyclohexanone (B45756) | trans-β-Nitrostyrene | Proline-derived tetrazole (5 mol%) | 95% | 96:4 (anti:syn) | 99% (anti) | organic-chemistry.org |

| Cyclohexanone | trans-β-Nitrostyrene | (S)-2-(Morpholinomethyl)pyrrolidine | 95% | >20:1 (syn:anti) | 96% (syn) | acs.org |

| Acetone | β-Nitrostyrene | Proline-derived acylsulfonamide (5 mol%) | 90% | - | 93% | organic-chemistry.org |

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis. tcichemicals.comsemanticscholar.org It was one of the first examples demonstrating the power of small organic molecules to mimic complex enzymes. illinois.eduresearchgate.net The reaction typically involves the addition of an unmodified ketone to an aldehyde, catalyzed by proline. semanticscholar.org The mechanism proceeds through a key enamine intermediate, which attacks the aldehyde via a six-membered, chair-like transition state, ensuring high stereoselectivity. wikipedia.org

While proline itself is effective, its performance can be hampered by poor solubility and the need for high catalyst loadings (often 20-30 mol%). researchgate.netillinois.edu This has spurred the development of numerous proline derivatives designed to be more active and soluble in a wider range of organic solvents. organic-chemistry.orgresearchgate.net These second-generation catalysts often incorporate bulky groups or alternative hydrogen-bonding moieties to enhance stereocontrol and reactivity, allowing for lower catalyst loadings and achieving excellent yields and enantioselectivities. organic-chemistry.orgnih.gov

Table 3: Asymmetric Aldol Reactions Catalyzed by Proline and Its Derivatives

| Ketone | Aldehyde | Catalyst (mol%) | Solvent | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|

| Acetone | 4-Nitrobenzaldehyde | L-Proline (30 mol%) | DMSO | 68% | 76% | illinois.edu |

| Acetone | Isobutyraldehyde | L-Proline (5 mol%) | Acetone | 77% | 95% | researchgate.net |

| Acetone | 4-Nitrobenzaldehyde | Proline-derived tetrazole (5 mol%) | CH2Cl2 | 97% | 96% | organic-chemistry.org |

Other Organocatalyzed Transformations

Proline and its derivatives have emerged as powerful organocatalysts, accelerating a wide array of chemical transformations through mechanisms that mimic nature's enzymes. clockss.orgbeilstein-journals.org These small organic molecules operate primarily through two key catalytic cycles: enamine and iminium ion catalysis. nii.ac.jpresearchgate.net In enamine catalysis, the secondary amine of the proline ring condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, such as an aldehyde in an aldol reaction, with the chirality of the proline scaffold directing the stereochemical outcome. clockss.orgnih.gov The generally accepted transition state for proline-catalyzed reactions involves a hydrogen bond between the carboxylic acid of the catalyst and the electrophile, providing dual activation. nii.ac.jp

While specific organocatalytic applications of this compound itself are not extensively documented, its structural features suggest significant potential. The D-proline backbone provides the essential chiral environment and the secondary amine necessary for catalytic activity. The 2-substituted 4-bromobenzyl group is expected to exert significant steric influence, potentially enhancing or modifying the enantioselectivity of known proline-catalyzed reactions compared to unsubstituted proline.

Derivatives of 2-(4-bromobenzyl)-D-proline could foreseeably catalyze a range of transformations, including:

Asymmetric Aldol Reactions: As a cornerstone of proline catalysis, derivatives could mediate the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity. nih.govtcichemicals.com

Mannich Reactions: The formation of chiral β-amino carbonyl compounds through the three-component reaction of an aldehyde, an amine, and a ketone.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, where the catalyst would control the stereochemistry of the newly formed chiral center.

The performance of these catalysts would be influenced by the bulky 2-benzyl group, which would shield one face of the enamine intermediate, thereby directing the approach of the electrophile and controlling the stereochemical outcome of the reaction.

Derivatization and Functionalization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted to the proline ring itself, the benzyl (B1604629) moiety, or by using the entire scaffold as a building block for larger conjugates.

The pyrrolidine ring of proline can be functionalized at various positions to tune its steric and electronic properties. nih.gov While the C-2 position is already occupied, the C-3, C-4, and C-5 positions are available for further derivatization.

Substitution at C-3 and C-4: Synthetic strategies have been developed for introducing substituents at the C-3 and C-4 positions of the proline ring. nih.govnih.gov For instance, starting from hydroxyproline (B1673980), a range of functional groups can be introduced via nucleophilic substitution or palladium-mediated coupling reactions. nih.gov A technique known as "proline editing" allows for the modification of a 4-hydroxyproline (B1632879) residue that has already been incorporated into a peptide chain, enabling late-stage diversification. nih.gov These methods could be adapted to a 2-(4-bromobenzyl)-D-proline framework, potentially starting from a hydroxylated precursor, to introduce groups like fluorine, alkyl, or aryl substituents, which can profoundly influence the ring's pucker and the conformational preferences of molecules incorporating the scaffold. nih.gov

Substitution at C-5: The C-5 position can also be substituted, although this is less common. Syntheses of 5-benzylproline derivatives have been achieved through the intramolecular cyclization of functionalized acyclic precursors derived from amino acids like phenylalanine. rsc.org

These modifications allow for fine-tuning of the proline scaffold's properties for applications in catalysis, peptide chemistry, and medicinal chemistry.

The 4-bromo group on the benzyl ring is a versatile chemical handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the direct attachment of various substituents to the aromatic ring, significantly diversifying the molecular structure.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-bromobenzyl group and an organoboron compound (such as a boronic acid or ester). libretexts.org This is a highly robust and functional-group-tolerant method for introducing new aryl, heteroaryl, or vinyl groups at the 4-position of the benzyl ring. uwindsor.ca

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a carbon-carbon bond and introducing an alkynyl substituent. youtube.com This functionality can serve as a building block for further transformations or as a key structural element in its own right.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. youtube.com It provides a direct route to a wide variety of aniline derivatives, incorporating primary or secondary amines, which can be valuable for biological applications or as synthetic handles.

Other Cross-Coupling Reactions: Other established cross-coupling reactions, such as Stille coupling (with organostannanes) and Negishi coupling (with organozinc reagents), could also be employed to functionalize the bromobenzyl moiety. youtube.com

The ability to perform these reactions on the 2-(4-bromobenzyl)-D-proline scaffold allows for the systematic exploration of structure-activity relationships by modifying the electronics and sterics of the benzyl side chain.

Table 1: Potential Cross-Coupling Reactions at the Benzyl Moiety

| Reaction Name | Coupling Partner | Resulting Linkage | Potential New Substituent |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | R-C≡CH | C-C (alkyne) | Alkynyl |

| Buchwald-Hartwig | R₂NH | C-N | Amino |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Vinyl, Alkyl |

| Negishi | R-ZnX | C-C | Aryl, Alkyl |

The unique conformational constraints imposed by the proline ring make it a valuable component in larger, biologically active molecules. embopress.org 2-(4-Bromobenzyl)-D-proline can be incorporated into peptides or conjugated to other molecular scaffolds to create novel hybrid structures.

Peptide Synthesis: After appropriate protection of the amine (e.g., with Fmoc or Boc groups) and activation of the carboxylic acid, the proline derivative can be used as a building block in standard solid-phase peptide synthesis (SPPS). google.comresearchgate.net Its incorporation would introduce a D-amino acid with a bulky, functionalizable side chain, influencing the peptide's secondary structure and potentially its biological activity. The rigid nature of the proline ring often acts as a β-turn inducer. rsc.org

Bioconjugation: The amino acid can be linked to other molecules of interest, such as fluorophores, biotin, or drug molecules. The 4-bromo handle on the benzyl group offers an orthogonal site for conjugation via cross-coupling reactions, even after the proline has been incorporated into a peptide. nih.gov Additionally, enzymatic methods have been developed for the site-selective modification of N-terminal proline residues, offering another route to protein bioconjugates. berkeley.edu

These strategies enable the creation of complex molecules where the proline derivative serves to control conformation, provide a point of attachment, or introduce specific structural features.

Application in the Synthesis of Biologically Relevant Frameworks

The structural features of 2-(4-bromobenzyl)-D-proline make it a valuable starting material for the synthesis of more complex heterocyclic systems, particularly those with established biological relevance.

The pyrrolizine core is a bicyclic heterocyclic system found in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. pharaohacademy.com Derivatives of proline are logical precursors for the synthesis of the pyrrolizine skeleton.

A plausible synthetic route to a pyrrolizine derivative from this compound would involve an intramolecular cyclization. This could be achieved through a multi-step sequence:

Reduction of the Carboxylic Acid: The carboxylic acid of the proline derivative would first be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Activation of the Alcohol: The resulting hydroxymethyl group would then be converted into a good leaving group, for example, by tosylation (to form a tosylate) or by conversion to an alkyl halide (e.g., with PBr₃).

Intramolecular N-Alkylation: The final step would be an intramolecular nucleophilic substitution, where the secondary amine of the pyrrolidine ring displaces the leaving group, forming the second five-membered ring and completing the pyrrolizine framework. Microwave-assisted cyclizations have been shown to be effective for similar transformations. bohrium.com

This strategy would yield a chiral, substituted pyrrolizine where the stereochemistry is derived from the starting D-proline, and the 4-bromobenzyl group remains available for further functionalization.

Thienopyrimidine Derivatives

Thienopyrimidines, as isosteres of purines, are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. nih.gov Research has focused on the synthesis of novel thienopyrimidine structures to explore their potential as therapeutic agents. A notable synthetic pathway has been developed for a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidines. nih.gov

The synthesis of these complex molecules begins with a Gewald reaction, where cyclohexanone is reacted with ethyl-2-cyanoacetate in the presence of sulfur and diethylamine (B46881) to produce a 2-aminoester derivative. nih.gov To incorporate the key structural motif, this intermediate is then reacted with 4-bromophenyl acetonitrile (B52724) in an acidic environment. This step introduces the 4-bromobenzyl group, which becomes tethered at the 2-position of the resulting thieno[2,3-d]pyrimidine (B153573) scaffold. The final derivatives are achieved by converting the intermediate into a chloro derivative, followed by substitution with various amino aryl/alkyl groups at the 4-position. nih.gov

One of the synthesized compounds from this series, designated as 7a , demonstrated potent antiproliferative activity against the FaDu (HTB-43) human cancer cell line, with an IC₅₀ value of 1.73 μM. nih.gov This biological activity underscores the importance of the 2-(4-bromobenzyl)-thienopyrimidine scaffold in designing new potential anticancer agents that function as dual topoisomerase-I/II inhibitors. nih.gov

Interactive Table: Synthesis of 2-(4-Bromobenzyl) Thienopyrimidine Derivatives

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Cyclohexanone, Ethyl-2-cyanoacetate | Sulfur, Et₂NH, Ethanol (Gewald reaction) | 2-Aminoester derivative (2) | nih.gov |

| 2 | Intermediate (2), 4-Bromophenyl acetonitrile (3) | Acidic environment | 2-(4-Bromobenzyl)thienopyrimidinone (4) | nih.gov |

| 3 | Intermediate (4) | Chlorinating agent | 4-Chloro derivative (5) | nih.gov |

| 4 | Intermediate (5), Various amines | Substitution reaction | 2-(4-Bromobenzyl) tethered 4-amino thienopyrimidines (7a-7u) | nih.gov |

Condensed Imidazoles

The synthesis of condensed imidazole (B134444) frameworks, which are core structures in many biologically active compounds, has been significantly advanced through the use of organocatalysis. L-proline, the enantiomer of the parent structure of the title compound, has been established as a highly effective catalyst for the one-pot, multicomponent synthesis of fused imidazoles. nih.govresearchgate.net These reactions typically involve the condensation of aromatic aldehydes, an isatin or phenanthroline-5,6-dione derivative, and ammonium (B1175870) acetate. researchgate.net

The catalytic cycle is believed to proceed through enamine catalysis, where the secondary amine of proline reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, and subsequent cyclization and dehydration steps lead to the final condensed imidazole product. The carboxylic acid group of proline often plays a crucial role as a Brønsted acid, activating the electrophile and stabilizing the transition state through a network of hydrogen bonds. libretexts.org

While direct studies using this compound for this specific transformation are not prevalent, the established mechanism for proline catalysis allows for strong inferences about its potential role. The D-proline backbone would be expected to induce the opposite stereochemistry compared to L-proline catalyzed reactions, should a chiral center be formed. The bulky 2-(4-bromobenzyl) substituent would likely influence the steric environment of the catalytic pocket, potentially enhancing or altering the facial selectivity of the reaction and thus the enantiomeric excess of the product. Furthermore, chiral imidazolium (B1220033) prolinate salts have been developed as "synzymatic" catalysts, demonstrating that modifications to both the proline anion and a counter-ion can create a complex chiral environment for asymmetric reactions. nih.gov

Interactive Table: Proline-Catalyzed Synthesis of Condensed Imidazoles

| Catalyst | Reactants | Reaction Type | Key Feature | Reference |

| L-Proline | Aromatic aldehydes, Indoline-2,3-dione, Ammonium acetate | Multicomponent Reaction | Efficient one-pot synthesis of 3,4-dihydro-2-arylimidazo[4,5-b]indoles. | researchgate.net |

| Chiral Imidazolium L-Prolinate Salts | Aldehydes, Ketones | Asymmetric Aldol Reaction | Synzymatic system with a complex network of supramolecular interactions. | nih.gov |

| L-Proline | Aromatic aldehydes, 1,10-phenanthroline-5,6-dione, Ammonium acetate | Multicomponent Reaction | Synthesis of 2-aryl-1H-imidazo[4,5-f] nih.govphenanthrolines under ultrasonic irradiation. | researchgate.net |

Pyrrolidines and Other Heterocycles

Substituted chiral pyrrolidines are foundational structures in a vast array of natural products and pharmaceuticals. nih.gov Organocatalysis using proline and its derivatives has become a premier strategy for the asymmetric synthesis of these valuable heterocycles. rsc.orgnih.gov The title compound, this compound, belongs to the class of 2-substituted proline derivatives that are highly effective catalysts for various asymmetric transformations, including Michael additions and cycloadditions. rsc.orgnih.gov

The general mechanism involves the formation of a chiral enamine or iminium ion intermediate from the reaction of the catalyst's secondary amine with a carbonyl substrate. The substituent at the C-2 position, in this case, the 4-bromobenzyl group, plays a critical role in creating a defined steric environment that directs the approach of the reaction partner, leading to high diastereoselectivity and enantioselectivity. nih.gov For instance, in the Michael addition of aldehydes to nitroolefins, the catalyst orients the reactants in a specific conformation to ensure the formation of a particular stereoisomer. nih.govresearchgate.net

Numerous C-2 substituted proline derivatives have been developed and successfully applied in asymmetric synthesis. These include pyrrolidine-sulfonamides, diamines, and amide derivatives containing rigid scaffolds. rsc.org The enantiomer of a closely related compound, (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride, has been specifically noted for its use as a chiral auxiliary in the synthesis of complex organic molecules. This highlights the utility of the bromophenyl-pyrrolidine framework in stereocontrolled synthesis. Asymmetric multicomponent reactions have also been developed to construct highly substituted pyrrolidines with up to three new stereogenic centers in a single operation, often using a proline-based catalyst or a chiral auxiliary to guide the stereochemical outcome. nih.gov

Interactive Table: Asymmetric Synthesis of Pyrrolidines using Proline-Derived Catalysts

| Catalyst Type | Reaction | Substrates | Key Outcome | Reference |

| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Michael Addition | Cyclic ketones, Alkylidene malonates | Effective for conjugate additions, comparable to (S)-proline. | rsc.org |

| Pyrrolidine-amide with Camphor Scaffold | Michael Addition | α,α-Disubstituted aldehydes, β-Nitrostyrenes | High yields and enantioselectivities for products with quaternary carbons. | rsc.org |

| Imidazole Ionic Liquids with Pyrrolidine Unit | Michael Addition | Ketones, Nitroolefins | Recyclable catalyst system with high chiral induction. | nih.gov |

| N-tert-Butanesulfinylimines (as substrate) | [3+2] Cycloaddition | Azomethine ylides | Diastereoselective synthesis of densely substituted proline derivatives. | researchgate.net |

Phenylalanine Derivatives

Unnatural phenylalanine derivatives are important building blocks for peptidomimetics and pharmaceuticals. A key method for their preparation is the asymmetric α-alkylation of a glycine (B1666218) Schiff base, which allows for the introduction of a substituted benzyl group to form the phenylalanine side chain. nih.govnih.gov The success of this reaction hinges on the use of a chiral catalyst to control the stereochemistry at the newly formed α-carbon.

Typically, this is achieved using chiral phase-transfer catalysts (PTCs), such as those derived from Cinchona alkaloids. nih.gov In this system, a glycine Schiff base is deprotonated to form a nucleophilic enolate, which is then alkylated with a benzyl bromide, such as 4-bromobenzyl bromide. The chiral PTC forms a tight ion pair with the enolate, shielding one face of the nucleophile and directing the alkylating agent to the other, resulting in a product with high enantiomeric excess. nih.gov

While this compound itself is not typically used as the primary PTC, proline derivatives are integral to other asymmetric amino acid syntheses. For example, chiral Ni(II) complexes of glycine Schiff bases derived from proline-based ligands can be used for diastereoselective alkylations. nih.gov In such a system, the chiral ligand, which could be derived from a D-proline structure, coordinates to the metal center and directs the alkylation of the glycine moiety. After alkylation, the complex can be disassembled to release the desired α-amino acid enantiomer and recover the chiral ligand. nih.gov The inherent chirality of a D-proline derivative would be instrumental in guiding the stereochemical outcome of the alkylation, making it a valuable component in the design of ligands for the synthesis of specific enantiomers of phenylalanine derivatives.

Interactive Table: Asymmetric Synthesis of Phenylalanine Derivatives

| Method | Catalyst/Chiral Source | Substrates | Key Feature | Reference |

| Asymmetric Phase-Transfer Catalysis | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base, Substituted benzyl bromides | Scalable synthesis of both (R)- and (S)-phenylalanine derivatives with high yield and ee. | nih.gov |

| Tandem Alkylation-Asymmetric Transformation | Chiral Ni(II) complex of glycine Schiff base | Glycine complex, m-Bromobenzyl bromide | Transformation of a diastereomeric mixture into a single precipitated stereoisomer. | nih.gov |

Theoretical and Computational Investigations of 2 4 Bromobenzyl D Proline Hydrochloride Systems

Computational Studies on Reaction Mechanisms Involving Proline Derivatives

The proline ring's rigidity and its nature as a secondary amine make it a unique building block in organic synthesis and catalysis. organic-chemistry.org Computational studies have been instrumental in understanding the mechanisms of reactions catalyzed by proline and its derivatives.

One of the most studied reactions is the proline-catalyzed aldol (B89426) reaction. pnas.org Theoretical investigations, often using Density Functional Theory (DFT), have provided substantial evidence for the enamine mechanism, where proline reacts with a ketone to form an enamine intermediate. pnas.orgnih.gov This intermediate then attacks an aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the proline catalyst. nih.gov Computational models have helped to elucidate the transition states involved, explaining the high stereoselectivity observed in these reactions. nih.gov Studies have shown that the carboxylic acid group on the proline ring plays a crucial role in the catalytic cycle, often through hydrogen bonding interactions that stabilize the transition state. nih.gov While many studies focus on L-proline, these mechanistic insights are directly applicable to D-proline derivatives. The presence of the 4-bromobenzyl group in 2-(4-Bromobenzyl)-D-proline hydrochloride would introduce additional steric and electronic effects that could be precisely modeled to predict its influence on reaction pathways and stereochemical outcomes.

Further research has explored the formation of oxazolidinones as reversible intermediates when proline reacts with certain aldehydes, a pathway that has also been investigated using computational methods. pnas.org These studies collectively demonstrate how computational chemistry can map out complex reaction landscapes, identify key intermediates and transition states, and rationalize experimental observations for proline-based compounds. pnas.org

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding their potential binding modes and affinities. researchgate.net For proline derivatives, which are common scaffolds in medicinal chemistry, docking studies have provided critical insights into their interactions with various biological targets. nih.gov

A prominent example is the study of proline-based angiotensin-converting enzyme (ACE) inhibitors. researchgate.netaip.org Docking simulations have been used to model how these inhibitors fit into the active site of the ACE enzyme. These studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. aip.org For instance, a study on L-proline amide derivatives identified a specific compound, B2, with a favorable docking score of -7.384 kcal/mol, suggesting strong binding to ACE. researchgate.netaip.org The analysis indicated that the high inhibitory activity was related to the formation of hydrogen bonds with active site residues. researchgate.netaip.org

In the context of this compound, molecular docking could be used to predict its binding to potential protein targets. The model would account for the D-proline core, the hydrophobic and sterically bulky 4-bromobenzyl group, and the charged hydrochloride moiety. Docking studies on related proline-rich peptides have also been used to investigate their binding to targets like bacterial ribosomes and the transcriptional activator LasR, demonstrating the broad applicability of this technique. tandfonline.com

Table 1: Illustrative Molecular Docking Results for Proline-Based ACE Inhibitors

| Compound | Target | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| L-Proline Amide Derivative (B2) | ACE | -7.384 | Hydrogen bonds with active site residues researchgate.netaip.org |

| Methionine-Proline Anilide 1 | DENV 2 NS2B-NS3 Protease | - (Ki = 4.9 µM) | Blocking of the active site nih.gov |

This table presents example data from studies on different proline derivatives to illustrate the application of molecular docking. The values are not for this compound.

Density Functional Theory (DFT) Analyses of Related Brominated Compounds

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is widely applied to calculate the structural, electronic, and energetic properties of molecules with high accuracy at a manageable computational cost. nih.gov For brominated organic compounds, DFT is an invaluable tool for understanding how the presence of a bromine atom influences molecular properties.

DFT studies on brominated compounds often focus on several key aspects:

Molecular Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles. For a compound like this compound, DFT could determine the precise conformation of the proline ring and the orientation of the 4-bromobenzyl group.

Electronic Properties: DFT calculations can reveal the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding reactivity. Studies on brominated perovskites, for example, have used DFT to show how bromine doping alters the electronic bandgap and improves structural stability. researchgate.net

Energetics and Stability: DFT is used to calculate energies of formation, reaction energies, and activation barriers. acs.org For instance, DFT studies on bromine oxide fluorides have been used to predict their electron affinities and bond dissociation energies. nih.gov Similarly, investigations into the interaction of bromine with surfaces have used DFT to explain the nature of the bonding. nih.gov

In a study of l-proline-based deep eutectic solvents, DFT calculations provided insights into intermolecular interactions and stabilization energies, finding that l-proline:HexA had the highest stability with a stabilization energy of -24.453 kcal/mol. acs.org Applying DFT to this compound would provide a detailed picture of its structural and electronic characteristics, forming a basis for understanding its reactivity and interactions.

Molecular Dynamics Simulations in Related Chemical Systems

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes, solvent effects, and thermodynamic properties. researchgate.net For systems containing proline, MD simulations are particularly powerful for studying the dynamics of the proline ring and the cis-trans isomerization of the peptide bond preceding it. nih.govacs.org

MD simulations have also been used to explore:

Solvation: First-principles MD simulations have been used to develop a molecular-level picture of proline-water mixtures, revealing hydrogen-bonding propensities. ibm.com

Structural Stability: Simulations of collagen fragments have shown that proline and hydroxyproline (B1673980) residues help stabilize the triple-helical structure through the formation of intra- and intermolecular hydrogen bonds, respectively. researchgate.net

Coupled Isomerization: In peptides with multiple proline residues, MD simulations have demonstrated that the isomerization state of one proline can influence the cis/trans equilibrium of another, a phenomenon known as coupling. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility, its interaction with solvent molecules, and its dynamic behavior in larger systems, such as when interacting with a biological membrane or protein.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Proline-Based Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are methodologies used to correlate the chemical structure of compounds with their biological activity. elsevierpure.comscialert.net SAR provides qualitative insights, while QSAR builds mathematical models to predict the activity of new compounds based on physicochemical or structural descriptors. nih.govnih.gov These approaches are central to lead optimization in drug discovery. nih.gov

Numerous SAR and QSAR studies have been performed on proline-based compounds due to their prevalence in bioactive molecules.

SAR Studies: These studies involve systematically modifying a lead compound and assessing the impact on its activity. For example, SAR studies on proline-derived arginase inhibitors involved modifying the side chain to improve potency, guided by structural data. acs.org Similarly, an alanine (B10760859) scan of the peptide antibiotic clovibactin (B11933462) was used to identify which amino acid residues were critical for its activity. acs.org In another example, SAR studies of YC-1 derivatives showed that substitution at the ortho position of the benzyl (B1604629) ring led to better inhibitory activity than substitution at the meta or para positions. nih.gov

QSAR Studies: These studies use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build predictive models. scialert.net Descriptors can be 2D (e.g., topological indices, molecular refractivity) or 3D (e.g., steric and electrostatic fields). nih.gov QSAR models have been developed for various proline-containing peptides to predict activities such as ACE inhibition and antimicrobial effects. rsc.org

For this compound, SAR studies would involve synthesizing analogues with different substituents on the benzyl ring or at other positions of the proline ring to probe for effects on a specific biological activity. A subsequent QSAR study could then quantify these relationships to guide the design of more potent compounds.

Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR technique that correlates biological activity with the properties of molecular surfaces. nih.gov Unlike the more common Comparative Molecular Field Analysis (CoMFA), which uses a grid of points, CoMSA uses the mean electrostatic potential calculated on the molecular surface itself. nih.govresearchgate.net The method often employs a Kohonen self-organizing map (a type of neural network) to process the surface information, followed by Partial Least Squares (PLS) analysis to build the predictive model. nih.gov

CoMSA has been shown to be effective for modeling responses determined by both steric and electrostatic effects. nih.gov The resulting models can be visualized as contour maps on the molecular surface, indicating regions where certain properties (e.g., positive or negative electrostatic potential) are favorable or unfavorable for activity. This approach has been successfully applied to design and screen virtual combinatorial libraries for various biological targets, including HIV-1 integrase inhibitors. nih.gov The analysis can highlight important differences between active and inactive compounds, guiding the synthesis of new, potentially more active molecules. nih.gov

Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of complex datasets. mdpi.comrepec.org It transforms a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), which capture the maximum possible variance in the data. nih.gov In computational chemistry and drug design, PCA is used in various contexts.

Analyzing MD Trajectories: PCA is widely used to identify the most significant "essential dynamics" or large-scale collective motions of proteins from MD simulation trajectories. nih.gov

QSAR and Data Analysis: In QSAR studies, PCA can be used as a preprocessing step to reduce the number of molecular descriptors and avoid issues with multicollinearity before building a regression model. nih.gov It can also be used to visualize and cluster large datasets of compounds. For example, PCA has been used to analyze the levels of various metabolites, including proline, in plants under different stress conditions, revealing underlying patterns in the metabolic response. researchgate.netresearchgate.net

For a dataset of proline derivatives including this compound, PCA could be used to visualize the chemical space occupied by the compounds based on a set of calculated descriptors. This would help in understanding the diversity of the library and in selecting representative compounds for further testing.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-proline |

| D-proline |

| Acetone |

| p-nitrobenzaldehyde |

| Captopril |

| Enalapril |

| Methionine |

| Arginine |

| Clovibactin |

| YC-1 (Lificiguat) |

| Alanine |

| Hydroxyproline |

| l-proline:HexA |

| Bromine |

| Carbon disulfide |

| Ethanol |

| Potassium hydroxide |

| Curcumin |

| Cisplatin |

| Brartemicin |

Conformational Analysis of this compound

The conformational landscape of proline and its derivatives is a subject of significant interest in medicinal chemistry and structural biology due to the unique constraints imposed by the pyrrolidine (B122466) ring. The conformational preferences of these molecules, particularly the puckering of the five-membered ring and the isomerization of the tertiary amide bond, play a crucial role in determining their biological activity and interaction with protein targets. While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the public domain, a comprehensive understanding can be constructed from the well-established principles governing the stereochemistry of proline analogs. nih.govnih.govmdpi.comnih.gov

The structure of this compound features a D-proline scaffold with a 4-bromobenzyl group attached to the nitrogen atom. This substitution pattern introduces several key conformational variables that dictate the molecule's three-dimensional structure. The primary degrees of freedom are the puckering of the pyrrolidine ring and the potential for cis-trans isomerization around the N-CH₂ bond of the benzyl group, though the latter is not a peptide bond. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the preferred conformations and the energy barriers between them. acs.orgnih.gov

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and typically adopts one of two major puckered conformations, known as the Cγ-exo and Cγ-endo pucker (also referred to as UP and DOWN, respectively). nih.gov These conformations are characterized by the displacement of the Cγ and sometimes the Cβ atoms on either side of a plane defined by the other ring atoms. The energy difference between these two puckers is generally small, and the equilibrium can be influenced by substituents on the ring, the state of the N-terminus (protonated, acylated, etc.), and the solvent environment. nih.govbiorxiv.org

In the case of this compound, the bulky 4-bromobenzyl group on the nitrogen atom is expected to sterically influence the ring pucker. For N-substituted prolines, the substituent can clash with the ring protons in certain conformations. Theoretical calculations on related N-benzyl proline derivatives suggest that the ring pucker equilibrium will be coupled to the orientation of the benzyl group. nih.gov

The two primary puckering modes for the D-proline ring are:

Cγ-exo (UP pucker): The Cγ atom is displaced on the opposite side of the ring from the carboxyl group.

Cγ-endo (DOWN pucker): The Cγ atom is on the same side of the ring as the carboxyl group.

The relative energies of these conformers for a hypothetical N-benzylated D-proline system, as determined by DFT calculations, can be illustrated in the following table. It is important to note that these are representative values based on similar systems, as specific data for the title compound is not available.

Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Puckers for a Generic N-Benzylated D-Proline Derivative

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | Cγ-exo (UP) | 0.00 | χ¹ ≈ -30, χ² ≈ +35 |

This is an interactive table. Click on the headers to sort.

Note: The values presented are illustrative and based on general principles of proline conformational analysis. The actual energy differences for this compound may vary.

Influence of the 4-Bromobenzyl Substituent

For this compound, the protonated nitrogen atom will influence the electronic and steric environment. The interplay between the bulky, electron-withdrawing bromobenzyl group and the positively charged nitrogen is expected to create a complex potential energy surface with several low-energy minima. These minima would correspond to different combinations of ring pucker and benzyl group orientation.

Cis-Trans Isomerism in Proline Systems

A hallmark of proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue. nih.govrsc.org While this compound is a single amino acid derivative and does not have a preceding peptide bond, the principles of steric hindrance that govern cis-trans isomerism in peptides are relevant to the rotational barriers within this molecule. The rotation around the N-CH₂ bond of the benzyl group will be sterically hindered, leading to distinct, stable rotamers.

In a peptide context, the energy barrier for cis-trans isomerization is relatively high, leading to slow interconversion. researchgate.net For the title compound, the rotation of the 4-bromobenzyl group would have a lower, but still significant, energy barrier. The most stable rotamers would seek to minimize steric clashes between the aromatic ring and the pyrrolidine ring protons.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-L-proline |

| Proline |

Analytical and Characterization Techniques in Research on 2 4 Bromobenzyl D Proline Hydrochloride

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(4-Bromobenzyl)-D-proline hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the D-proline ring, the benzyl (B1604629) group, and the aromatic ring are expected. The protons of the pyrrolidine (B122466) ring of the D-proline moiety would likely appear as a series of multiplets in the upfield region of the spectrum. For the parent D-proline in D₂O, these signals are observed around 1.98-2.35 ppm and 3.34-4.13 ppm. cusabio.com The benzylic protons (CH₂) attached to the proline ring would typically resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of 3.0-4.0 ppm. The aromatic protons of the 4-bromophenyl group would be expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets in the downfield region, typically between 7.0 and 7.6 ppm. The acidic proton of the carboxylic acid and the proton on the nitrogen atom may be broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are anticipated for the carboxylic acid carbon, the quaternary carbon of the proline ring, the carbons of the pyrrolidine ring, the benzylic carbon, and the aromatic carbons. The carbonyl carbon of the carboxylic acid is expected to appear in the most downfield region, typically around 170-180 ppm. The quaternary carbon at the 2-position of the proline ring would also be found downfield. The carbons of the pyrrolidine ring of D-proline typically resonate between 24 and 62 ppm. nih.gov The benzylic carbon signal would likely be observed in the range of 40-50 ppm. The aromatic carbons would show distinct signals in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Proline Ring Protons | 1.9 - 4.2 | 24 - 62 |

| Benzylic Protons (CH₂) | 3.0 - 4.0 | 40 - 50 |

| Aromatic Protons | 7.0 - 7.6 | 120 - 140 |

| Carboxylic Acid Carbon | - | 170 - 180 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is often superimposed on the N-H stretching vibration of the secondary amine hydrochloride. A sharp and strong absorption peak around 1700-1730 cm⁻¹ would indicate the C=O stretching of the carboxylic acid group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure. The molecular weight of this compound is 320.61 g/mol . scbt.com In a mass spectrum, the molecular ion peak ([M+H]⁺ for the free base) would be expected at m/z corresponding to the molecular weight of the protonated molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of the target compound. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A suitable mobile phase, often a mixture of a polar solvent (like methanol (B129727) or ethanol) and a less polar solvent (like dichloromethane (B109758) or ethyl acetate), would be chosen to achieve good separation. The spot corresponding to the product can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent like ninhydrin, which reacts with the secondary amine to produce a colored spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. nih.gov For the purification of this compound, a column packed with silica gel is commonly used as the stationary phase. The crude product is loaded onto the top of the column, and a solvent system similar to that used in TLC is passed through the column as the mobile phase. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product. The use of a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.

Table 2: Summary of Analytical and Characterization Techniques

| Technique | Purpose | Key Observations/Parameters |

|---|---|---|

| ¹H NMR | Structural elucidation (proton environment) | Chemical shifts, coupling constants, integration |

| ¹³C NMR | Structural elucidation (carbon skeleton) | Chemical shifts |

| IR Spectroscopy | Functional group identification | Absorption frequencies (cm⁻¹) |

| Mass Spectrometry | Molecular weight and formula determination | Mass-to-charge ratio (m/z), isotopic pattern |

| Thin-Layer Chromatography | Purity assessment, reaction monitoring | Retention factor (Rf) |

| Column Chromatography | Purification | Stationary phase, mobile phase, elution profile |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, primarily used to determine its purity. While specific research-grade method details are often proprietary, documentation for commercially available this compound confirms the use of HPLC for quality control. bldpharm.com